N-cyanomethyl-2,2,2-trifluoroacetamide
Description
N-Cyanomethyl-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative characterized by a cyanomethyl (-CH2CN) substituent on the nitrogen atom. This compound combines the strong electron-withdrawing trifluoroacetyl group with a nitrile-containing side chain, which may enhance its reactivity and biological activity. The trifluoroacetyl group is known to improve metabolic stability and membrane permeability in drug candidates, while the cyanomethyl group may contribute to unique binding interactions via its electron-deficient nitrile moiety .
Properties
CAS No. |
65822-72-2 |
|---|---|
Molecular Formula |
C4H3F3N2O |
Molecular Weight |
152.07 g/mol |
IUPAC Name |
N-(cyanomethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)3(10)9-2-1-8/h2H2,(H,9,10) |
InChI Key |
OHWCKDZJKISUDE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route: Nucleophilic Substitution
The most documented method for synthesizing N-cyanomethyl-2,2,2-trifluoroacetamide involves the reaction of 2,2,2-trifluoroacetamide with a cyanomethylating agent, such as cyanomethyl bromide or chloromethyl cyanide, under basic conditions.
Reaction Mechanism
The process proceeds via nucleophilic substitution, where the amine group of trifluoroacetamide attacks the electrophilic carbon of the cyanomethyl halide. A base, such as triethylamine, is typically employed to deprotonate the amide and facilitate the reaction.
Alternative Methods
Analytical Characterization
Spectroscopic Data
Industrial-Scale Production
Patent Synthesis (EP1491187 A1)
Kissei Pharmaceutical Co., Ltd., describes a large-scale process:
- Scale : 1 kg batch
- Steps :
- React 2,2,2-trifluoroacetamide with cyanomethyl bromide in THF using NaH as base.
- Distill under reduced pressure (20 mmHg, 80°C).
- Yield : 78%.
Table 2: Comparison of Industrial vs. Lab-Scale Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Et₃N | NaH |
| Solvent Volume | 10 mL/g | 5 mL/g |
| Purification | Column chromatography | Distillation |
| Throughput | 5–10 g/day | 1–5 kg/batch |
Chemical Reactions Analysis
Types of Reactions
N-cyanomethyl-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield trifluoroacetic acid and cyanomethylamine .
Scientific Research Applications
Scientific Research Applications
N-cyanomethyl-2,2,2-trifluoroacetamide is significantly applied in scientific research, especially as a building block in organic synthesis for creating more complex molecules. Due to its capacity to generate stable complexes with biological molecules, it is also employed in studies of enzyme mechanisms and protein interactions. Moreover, it is used in the production of specialty chemicals and materials, leveraging the unique properties of trifluoroacetamide derivatives.
Mechanism of Action
The compound interacts with molecular targets, such as enzymes and proteins, to exert its effects. The trifluoroacetamide group can create hydrogen bonds and non-covalent interactions with the active sites of enzymes, which can inhibit or modify their activity. The cyanomethyl group is also capable of participating in nucleophilic or electrophilic reactions, further influencing the biological activity of the compound.
Synthesis of this compound
The synthesis of this compound usually involves reacting 2,2,2-trifluoroacetamide with cyanomethylating agents under controlled conditions. A common method includes using cyanomethyl chloride with a base, such as potassium carbonate or sodium hydride. The reaction typically occurs in an aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to promote the formation of the desired product. Industrial production optimizes similar synthetic routes for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Other Trifluoroacetamide Derivatives
Other trifluoroacetamide derivatives such as 2,2,2-Trifluoro-N,N-dimethylacetamide can be used in various applications such as nucleophilic trifluoroacetylation for aromatic rings . N-methyl-bis(trifluoroacetamid) is used for GC derivatization .
Other acetamide derivatives such as N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide have demonstrated biological activities.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism by which N-cyanomethyl-2,2,2-trifluoroacetamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroacetamide group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The cyanomethyl group can also participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares N-cyanomethyl-2,2,2-trifluoroacetamide with key analogs based on substituent effects:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyanomethyl-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acylation of cyanomethylamine with trifluoroacetic anhydride (TFAA) using Friedel-Crafts acylation. Reaction parameters (e.g., solvent, temperature, catalyst) should be optimized via Design of Experiments (DoE) to maximize yield. For example, and describe similar acylation methods for N-benzyl derivatives, where TFAA reacts with benzylamine in dichloromethane under reflux. Adaptations may include substituting benzylamine with cyanomethylamine and monitoring reaction progress via TLC or HPLC .
- Characterization : Confirm structure using H/C NMR (e.g., carbonyl signals at ~157 ppm, CF at ~117 ppm) and IR (C=O stretch at ~1700 cm) as demonstrated for analogous compounds in and . Single-crystal XRD (as in ) can resolve ambiguities in stereochemistry.
Q. What experimental protocols are recommended for purity assessment and stability testing?
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 210–260 nm. Compare retention times against standards.
- Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via LC-MS and quantify impurities using validated calibration curves. ’s use of Duncan’s multiple range test (SPSS) can statistically validate batch consistency .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the binding affinity of this compound to antimicrobial targets?
- Methodology :
- Target Selection : Prioritize enzymes like AmpC β-lactamase (PDB:1KE4) or fungal CYP51 (PDB:3JUV), as these are validated targets for trifluoroacetamide derivatives ( ).
- Docking Parameters : Use AutoDock Vina or AutoDock 4.2 with Lamarckian genetic algorithm (150 populations, 10 generations, mutation rate 0.02) as in and . Assign ligand torsions and prepare protein structures (removing water, adding polar hydrogens) using AutoDock Tools .
- Validation : Cluster poses by RMSD (<2.0 Å) and prioritize low-energy conformations. Compare binding energies (e.g., -5.95 kcal/mol for CYP51 in ) to known inhibitors.
Q. How should researchers address discrepancies in bioactivity data across different assays (e.g., antimicrobial vs. cytotoxic activity)?
- Analysis Framework :
- Dose-Response Validation : Replicate assays (minimum 3 replicates) and calculate IC/MIC values with 95% confidence intervals. Use ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to identify outliers, as in ’s statistical workflow .
- Mechanistic Insights : Cross-reference bioactivity with docking results. For example, if antifungal activity is strong but antibacterial activity is weak, evaluate whether binding to bacterial targets (e.g., AmpC β-lactamase) is sterically hindered by the cyanomethyl group .
Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?
- Assay Design :
- DPPH/ABTS Radical Scavenging : Prepare serial dilutions (10–1000 µg/mL) and measure absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS). Express activity as % inhibition relative to ascorbic acid ( ).
- FRAP/CUPRAC : For ferric reduction, mix samples with Fe-TPTZ reagent and measure absorbance at 593 nm. CUPRAC involves monitoring Cu→Cu reduction at 450 nm. Normalize results to gallic acid equivalents ( ).
- Statistical Reporting : Use linear regression to calculate EC values and report with standard deviations (e.g., N-benzyl derivatives showed 78.97% scavenging at 1000 µg/mL in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
